
2,4-Dichloro-3-formylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3-formylphenylboronic acid: (CAS Number: 480438-53-7, MDL Number: MFCD23380417) is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two chlorine atoms, a formyl group, and a boronic acid group attached to a benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-formylphenylboronic acid typically involves the borylation of 2,4-dichloro-3-formylbenzene. This can be achieved through various methods, including:
Direct Borylation: Using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Lithiation-Borylation: Lithiation of 2,4-dichloro-3-formylbenzene followed by reaction with a boron electrophile like trimethyl borate.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,4-Dichloro-3-carboxyphenylboronic acid.
Reduction: 2,4-Dichloro-3-hydroxymethylphenylboronic acid.
Substitution: Corresponding substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
2,4-Dichloro-3-formylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Employed in the development of boron-containing drugs and as a building block for biologically active molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Formylphenylboronic acid
Comparison:
- Phenylboronic acid: Lacks the chlorine and formyl groups, making it less reactive in certain substitution reactions.
- 4-Chlorophenylboronic acid: Contains only one chlorine atom and no formyl group, resulting in different reactivity and applications.
- 3-Formylphenylboronic acid: Similar to 2,4-Dichloro-3-formylphenylboronic acid but lacks the additional chlorine atom, affecting its electronic properties and reactivity.
This compound stands out due to its unique combination of functional groups, which enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H5BCl2O3 |
|---|---|
Peso molecular |
218.83 g/mol |
Nombre IUPAC |
(2,4-dichloro-3-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H |
Clave InChI |
DQFBKQDSBHKEAL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)Cl)C=O)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


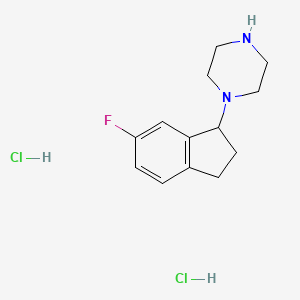
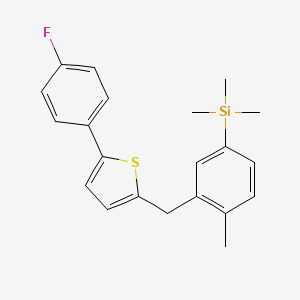
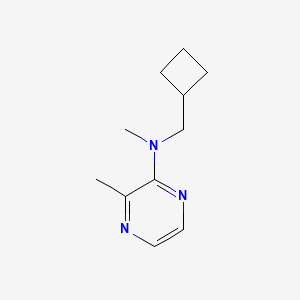
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)

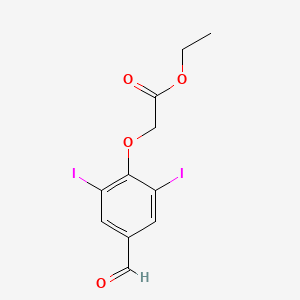

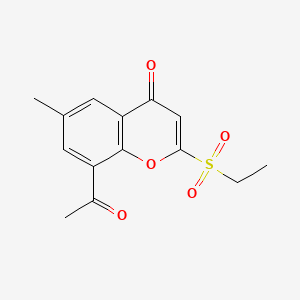




![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)

